

In vitro activity of ritipenem, the active metabolite of Ritipenem acoxil

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An In-Depth Technical Guide on the In Vitro Activity of Ritipenem

Introduction

Ritipenem (FCE 22101) is a synthetic penem class β-lactam antibiotic. It is the biologically active metabolite of the orally administered prodrug, **ritipenem acoxil** (FCE 22891).[1] Following oral administration, **ritipenem acoxil** is rapidly hydrolyzed in the gastrointestinal mucosa to release ritipenem.[1] This antibiotic exhibits a broad spectrum of activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[2] A key characteristic of ritipenem is its stability against renal dehydropeptidase-I (DHP-I), which eliminates the need for co-administration with a DHP-I inhibitor like cilastatin.[1]

Mechanism of Action

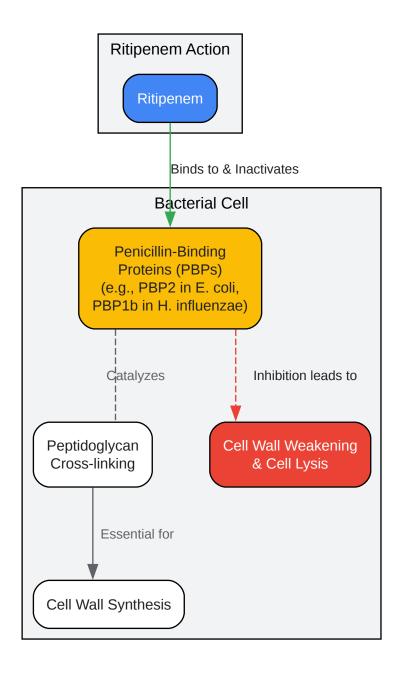
Consistent with other β -lactam antibiotics, ritipenem's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3] This process is mediated by the covalent binding of ritipenem to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][3] The inactivation of these proteins disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3]

Ritipenem demonstrates a specific affinity for various PBPs depending on the bacterial species:

• In Escherichia coli, the primary target is PBP2, with a similar affinity for PBP3.[1]



- In Staphylococcus aureus, it shows a high affinity for PBP2 in methicillin-susceptible strains (MSSA) and PBP2u in methicillin-resistant strains (MRSA).[1] It also displays greater binding affinities for PBPs 2 and 3 of S. aureus 209P compared to imipenem.[4]
- In Haemophilus influenzae, ritipenem preferentially binds to PBP 1b, an action linked to its potent bacteriolytic activity against this pathogen.[5]



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Caption: Mechanism of action of Ritipenem via PBP inhibition.



In Vitro Antimicrobial Activity

Ritipenem demonstrates a wide range of in vitro activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism.[6] The MIC₉₀ values, which represent the concentration required to inhibit 90% of the tested isolates, for ritipenem against various clinical isolates are summarized below.

Gram-Positive Aerobes

Ritipenem shows potent activity against many Gram-positive species, including staphylococci and streptococci.[4] Its activity against E. faecalis is noteworthy, being more active than other tested β -lactams.[4] However, its efficacy is significantly reduced against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[4]

Organism (No. of Strains)	MIC ₉₀ (μg/mL)	
Staphylococcus aureus (50)	0.39	
Methicillin-Resistant S. aureus (MRSA) (48)	>100	
Coagulase-Negative Staphylococci (41)	50	
Streptococcus pneumoniae (24)	0.39	
Streptococcus pyogenes (50)	0.05	
Enterococcus faecalis (39)	6.25	
Enterococcus faecium (40)	>100	
Table 1: Ritipenem MIC ₉₀ values against Gram- positive clinical isolates.[4]		

Gram-Negative Aerobes

Ritipenem is active against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.[4] It is particularly effective against cephalosporinase-producing strains of C. freundii and E. cloacae.[2] Its activity is limited against Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[2][4]



Organism (No. of Strains)	MIC ₉₀ (μg/mL)
Escherichia coli CS2 (R+) (51)	1.56
Klebsiella pneumoniae (50)	0.39
Proteus mirabilis (50)	1.56
Proteus vulgaris (35)	1.56
Providencia rettgeri (27)	50
Serratia marcescens (50)	100
Enterobacter cloacae (50)	12.5
Citrobacter freundii (50)	25
Acinetobacter calcoaceticus (49)	3.13
Pseudomonas aeruginosa (50)	>100
Burkholderia cepacia (40)	25
Xanthomonas (Stenotrophomonas) maltophilia (50)	>100
Ampicillin-Resistant Haemophilus influenzae (26)	0.78
Table 2: Ritipenem MIC ₉₀ values against Gramnegative clinical isolates.[4]	

Anaerobes

The antibiotic is also extremely active against anaerobic bacteria, including Bacteroides fragilis strains that produce oxyiminocephalosporinase.[4]

Organism (No. of Strains)	MIC ₉₀ (μg/mL)
Bacteroides fragilis (40)	0.39
Table 3: Ritipenem MIC ₉₀ value against anaerobic clinical isolates.[4]	



Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of ritipenem is primarily quantified by determining the MIC. The broth microdilution method is a standard protocol used for this purpose, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits this growth.[7]

Detailed Protocol (Broth Microdilution):

- Preparation of Antibiotic Stock: A stock solution of ritipenem is prepared by dissolving the pure powder in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 10 mg/mL).[6]
- Preparation of Microtiter Plates:
 - Using a 96-well plate, 50 μL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to wells in columns 2 through 12.[6]
 - A starting concentration of the antibiotic (e.g., 2x the highest desired test concentration) is prepared in CAMHB. 100 μL of this solution is added to the wells in column 1.[6]
 - A 2-fold serial dilution is performed by transferring 50 μL from column 1 to column 2, mixing, then transferring 50 μL from column 2 to 3, and so on, up to column 10. 50 μL is discarded from column 10.
 - Column 11 serves as a positive control (bacterial growth, no antibiotic), and column 12 serves as a negative control (medium only, no bacteria).[8]
- Preparation of Bacterial Inoculum:
 - Several colonies of the test organism are selected from an 18-24 hour agar plate.

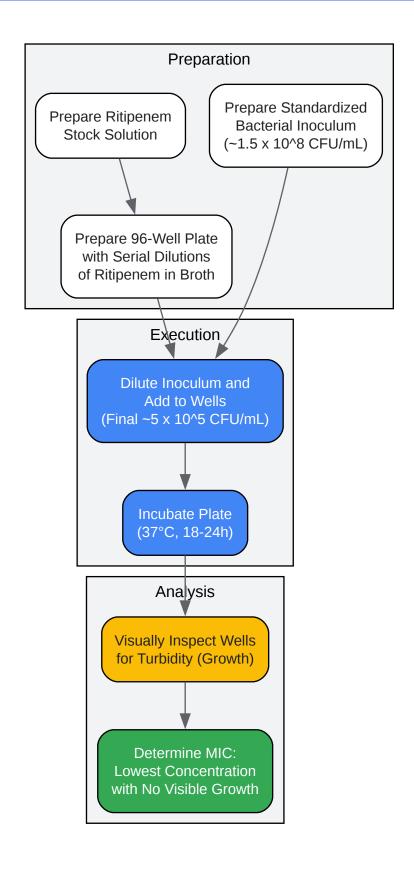






- The colonies are suspended in a saline solution, and the turbidity is adjusted to match a
 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
- This suspension is further diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
- Inoculation and Incubation:
 - \circ 50 µL of the standardized bacterial suspension is added to each well from columns 1 through 11, bringing the total volume in each well to 100 µL.
 - The plate is covered and incubated at 37°C for 18-24 hours under ambient air conditions.
- Reading and Interpretation: The MIC is determined as the lowest concentration of ritipenem at which there is no visible turbidity (growth).[6]





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Caption: Experimental workflow for MIC determination by broth microdilution.

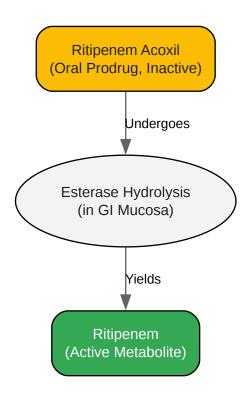


Penicillin-Binding Protein (PBP) Affinity Assay

Principle: This assay measures the binding affinity of a β -lactam antibiotic to its target PBPs. A common method involves competitive binding. Bacterial membranes containing PBPs are incubated with various concentrations of the test antibiotic (ritipenem). A labeled penicillin (e.g., radioactive or fluorescent) is then added, which binds to any PBPs not already occupied by the test antibiotic. The amount of labeled penicillin bound is inversely proportional to the affinity of the test antibiotic for the PBPs. The concentration of the test antibiotic required to inhibit 50% of the labeled penicillin binding (IC50) is then determined.

Prodrug Biotransformation

Ritipenem acoxil is an acetoxymethyl ester prodrug designed to improve oral bioavailability.[1] It is intrinsically inactive and must be hydrolyzed by esterase enzymes during its transport across the gastrointestinal mucosa to release the active component, ritipenem.[1]



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Caption: Conversion of **Ritipenem acoxil** to active Ritipenem.

Conclusion



Ritipenem, the active metabolite of **ritipenem acoxil**, is a potent penem antibiotic with a broad in vitro spectrum of activity covering many clinically relevant Gram-positive, Gram-negative, and anaerobic pathogens.[2] Its mechanism of action involves the effective inhibition of bacterial cell wall synthesis through high-affinity binding to essential PBPs.[1] While it shows excellent activity against susceptible staphylococci, streptococci, and key anaerobes like B. fragilis, its utility is limited against MRSA, E. faecium, and P. aeruginosa.[4] The comprehensive MIC data and established experimental protocols provide a solid foundation for its evaluation in research and potential clinical applications.

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